N-Benzyl-N-pentylpentan-1-amine
Description
N-Benzyl-N-pentylpentan-1-amine is a tertiary amine characterized by a pentan-1-amine backbone substituted with a benzyl (C₆H₅CH₂-) and a pentyl (C₅H₁₁-) group on the nitrogen atom. Its molecular formula is C₁₇H₂₉N, with a molecular weight of approximately 247.4 g/mol.
Properties
CAS No. |
6539-59-9 |
|---|---|
Molecular Formula |
C17H29N |
Molecular Weight |
247.4 g/mol |
IUPAC Name |
N-benzyl-N-pentylpentan-1-amine |
InChI |
InChI=1S/C17H29N/c1-3-5-10-14-18(15-11-6-4-2)16-17-12-8-7-9-13-17/h7-9,12-13H,3-6,10-11,14-16H2,1-2H3 |
InChI Key |
GIEZONFVCOUCNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCC)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Benzylamine ($$ \text{C}6\text{H}5\text{CH}2\text{NH}2 $$) reacts with 1-bromopentane in the presence of a base, such as potassium carbonate, to form N-benzylpentylamine (secondary amine). A second alkylation with excess 1-bromopentane under reflux conditions yields the tertiary amine. The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C for 12–24 hours.
$$
\text{C}6\text{H}5\text{CH}2\text{NH}2 + 2 \, \text{C}5\text{H}{11}\text{Br} \xrightarrow{\text{K}2\text{CO}3, \, \text{DMF}} \text{C}6\text{H}5\text{CH}2\text{N}(\text{C}5\text{H}{11})2 + 2 \, \text{HBr}
$$
Challenges and Optimizations
This method faces limitations in regioselectivity and over-alkylation, often requiring chromatographic purification to isolate the tertiary amine. Cornforth et al. reported a yield of ~65% after two alkylation steps, with residual secondary amine and quaternary ammonium salts as byproducts.
Reductive Amination via Imine Hydrogenation
A more efficient route, described in US Patent 6,476,268B1, utilizes reductive amination of benzaldehyde with dipentylamine. This two-step, one-pot process avoids isolation of intermediates and improves atom economy.
Imine Formation
Dipentylamine ($$ (\text{C}5\text{H}{11})2\text{NH} $$) reacts with benzaldehyde ($$ \text{C}6\text{H}_5\text{CHO} $$) in methanol to form an iminium ion intermediate. Water generated during the reaction remains in the solution, eliminating the need for azeotropic distillation.
$$
(\text{C}5\text{H}{11})2\text{NH} + \text{C}6\text{H}5\text{CHO} \rightarrow (\text{C}5\text{H}{11})2\text{N}=\text{CH}\text{C}6\text{H}5 + \text{H}_2\text{O}
$$
Catalytic Hydrogenation
The iminium ion is hydrogenated in situ using a palladium-on-carbon (Pd/C) catalyst under 10 bar hydrogen pressure at room temperature. This step reduces the imine to the tertiary amine with high selectivity.
$$
(\text{C}5\text{H}{11})2\text{N}=\text{CH}\text{C}6\text{H}5 + \text{H}2 \xrightarrow{\text{Pd/C}} (\text{C}5\text{H}{11})2\text{N}\text{CH}2\text{C}6\text{H}5
$$
Performance Data
The patent reports yields exceeding 90% for analogous tertiary amines under optimized conditions. For this compound, substituting dipentylamine in the protocol is expected to yield comparable results. Key parameters include:
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Catalyst | 1% Pd/C |
| Temperature | 24–25°C |
| Hydrogen Pressure | 10 bar |
| Reaction Time | 5–6 hours |
Self-Limiting Alkylation Using N-Aminopyridinium Salts
A recent advancement in partial amine alkylation, reported by Smith et al. (2024), employs N-aminopyridinium salts as ammonia surrogates. This method enables controlled monoalkylation, which can be extended to synthesize tertiary amines through sequential reactions.
Reaction Workflow
- N-Arylation : Chan–Lam coupling of benzyl boronic acid with an N-aminopyridinium triflate forms an N-benzyl-N-pyridinium amine.
- Alkylation : Deprotonation with cesium carbonate generates a nucleophilic ylide, which reacts with 1-iodopentane to form a pentylated pyridinium salt.
- Depyridylation : Reductive cleavage of the N–N bond using Cs$$2$$CO$$3$$ yields this compound.
Advantages and Limitations
This method achieves high selectivity for monoalkylation, avoiding over-alkylation. However, the need for specialized reagents (e.g., N-aminopyridinium salts) and multi-step synthesis may limit industrial scalability. Reported yields for secondary amines range from 70–80%, suggesting tertiary amines could be synthesized in ~60% yield after two cycles.
Comparative Analysis of Methods
| Method | Yield | Selectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Classical Alkylation | 65% | Moderate | Moderate | High |
| Reductive Amination | >90% | High | High | Moderate |
| Self-Limiting Alkylation | ~60% | High | Low | Low |
Key Findings :
- Reductive amination offers the best balance of yield and scalability, making it suitable for industrial production.
- Self-limiting alkylation is advantageous for lab-scale synthesis of complex amines but requires further optimization for cost-effectiveness.
- Classical methods remain relevant for small-batch synthesis despite lower yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-Benzyl-N-pentylpentan-1-amine can undergo oxidation reactions to form corresponding imines or amides. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions where the benzyl or pentyl groups are replaced by other substituents. Typical reagents include alkyl halides and sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Imines, amides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
Chemistry: N-Benzyl-N-pentylpentan-1-amine is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the interactions of amines with biological receptors and enzymes. It serves as a model compound to understand the behavior of similar amines in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new therapeutic agents. Its structure can be modified to enhance biological activity and selectivity towards specific targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of N-Benzyl-N-pentylpentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The benzyl and pentyl groups contribute to the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can bind to specific proteins, altering their function and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key differences between N-Benzyl-N-pentylpentan-1-amine and related compounds:
Key Observations
Substituent Effects :
- N,N-Dibenzylpent-4-en-1-amine : The dual benzyl groups increase aromaticity and molecular weight compared to the target compound. The double bond in the pentenyl chain enhances reactivity (e.g., susceptibility to hydrogenation or oxidation) .
- 2-Benzyl-N-methylcyclopentan-1-amine : The cyclopentane ring introduces steric hindrance and rigidity, reducing conformational flexibility. Its lower molecular weight (189.3 g/mol) suggests reduced lipophilicity compared to the target compound.
Hydrophobicity and Solubility :
- N-Benzyl-2,2-diphenyl-4-penten-1-amine : The diphenyl groups significantly increase hydrophobicity (logP ~6.5 estimated), making it less water-soluble than the target compound. This property is advantageous in lipid-based formulations but problematic in aqueous systems.
Similar precautions may apply to unsaturated analogs of the target compound .
Applications: 2-Benzyl-N-methylcyclopentan-1-amine is used as a chemical intermediate in drug synthesis, suggesting that the target compound could serve similar roles in alkylation or amination reactions. N-Methyl-2-phenylpropan-1-amine (Phenpromethamine) , a structurally simpler amine, is a known stimulant, highlighting how substitution patterns influence biological activity.
Research Findings and Implications
- Synthetic Challenges : Compounds with unsaturated chains (e.g., ) often require controlled reaction conditions to avoid side reactions like polymerization. The target compound’s saturated pentyl chain may offer synthetic stability.
- Thermal Properties : Linear aliphatic chains (as in the target compound) typically exhibit lower melting points than cyclic analogs (e.g., ) due to reduced molecular symmetry.
- Toxicity Considerations : emphasizes protective measures (gloves, masks) for handling amines, indicating that even structurally simple derivatives require careful management .
Q & A
Q. How can researchers validate the structural identity of N-Benzyl-N-pentylpentan-1-amine post-synthesis?
- Methodological Answer : Use a combination of ¹H/¹³C NMR (e.g., δ ~2.5–3.0 ppm for N-CH₂ groups) and mass spectrometry (expected molecular ion at m/z 247.4). Compare spectral data with literature values for analogous amines (e.g., N-benzyl-N-alkyl derivatives) to confirm branching and substitution patterns .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid ignition sources due to potential flammability. First-aid measures for exposure include rinsing skin with water (15+ minutes) and seeking medical attention for inhalation. Store under inert gas (argon) to prevent degradation .
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